molecular formula C17H24N2O4 B235267 (-)-1-(3-Ethylphenyl)-2-pyrrolidinemethanamine fumarate CAS No. 142469-95-2

(-)-1-(3-Ethylphenyl)-2-pyrrolidinemethanamine fumarate

Cat. No. B235267
M. Wt: 320.4 g/mol
InChI Key: DGTNLLWFPGXFSE-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-1-(3-Ethylphenyl)-2-pyrrolidinemethanamine fumarate, also known as (-)-EPH, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been extensively studied for its potential therapeutic applications in the treatment of various disorders, including attention deficit hyperactivity disorder (ADHD), depression, and obesity. In

Mechanism Of Action

The mechanism of action of (-)-EPH involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. By inhibiting the reuptake of these neurotransmitters, (-)-EPH increases their levels in the synaptic cleft, which leads to increased neurotransmission and enhanced cognitive and behavioral effects.

Biochemical And Physiological Effects

(-)-EPH has been shown to have several biochemical and physiological effects. In preclinical studies, (-)-EPH has been shown to increase locomotor activity, enhance cognitive performance, and reduce food intake. (-)-EPH has also been shown to increase heart rate and blood pressure, which are common physiological effects of stimulants.

Advantages And Limitations For Lab Experiments

(-)-EPH has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a useful tool for studying the effects of dopamine, norepinephrine, and serotonin on behavior and cognition. One limitation is that it has a relatively short half-life, which makes it difficult to study its long-term effects on the brain and behavior.

Future Directions

There are several future directions for research on (-)-EPH. One direction is to study its potential therapeutic applications in the treatment of various disorders, including ADHD, depression, and obesity. Another direction is to study its long-term effects on the brain and behavior, including its potential for abuse and addiction. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of (-)-EPH on neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of (-)-EPH involves the reaction of 3-ethylphenylacetone with ammonium acetate and formaldehyde in the presence of a reducing agent. The reaction produces a racemic mixture of the two enantiomers, which can be separated using chiral chromatography. The separated enantiomers can be converted into their respective fumarate salts by reacting them with fumaric acid.

Scientific Research Applications

(-)-EPH has been studied for its potential therapeutic applications in the treatment of various disorders. In preclinical studies, (-)-EPH has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, attention, and motivation. (-)-EPH has also been shown to increase the release of serotonin, another neurotransmitter that is involved in regulating mood and appetite.

properties

CAS RN

142469-95-2

Product Name

(-)-1-(3-Ethylphenyl)-2-pyrrolidinemethanamine fumarate

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;[1-(3-ethylphenyl)pyrrolidin-2-yl]methanamine

InChI

InChI=1S/C13H20N2.C4H4O4/c1-2-11-5-3-6-12(9-11)15-8-4-7-13(15)10-14;5-3(6)1-2-4(7)8/h3,5-6,9,13H,2,4,7-8,10,14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

DGTNLLWFPGXFSE-WLHGVMLRSA-N

Isomeric SMILES

CCC1=CC(=CC=C1)N2CCCC2CN.C(=C/C(=O)O)\C(=O)O

SMILES

CCC1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCC1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O

synonyms

(-)-1-(3-Ethylphenyl)-2-pyrrolidinemethanamine fumarate

Origin of Product

United States

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